3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1152555-91-3) is a secondary aniline derivative bearing a 3-iodo substituent on the phenyl ring and an N-linked 1-methyl-1H-pyrazol-4-yl methylene moiety. It has the molecular formula C₁₁H₁₂IN₃ and a molecular weight of 313.14 g·mol⁻¹.

Molecular Formula C11H12IN3
Molecular Weight 313.14 g/mol
Cat. No. B12108623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
Molecular FormulaC11H12IN3
Molecular Weight313.14 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNC2=CC(=CC=C2)I
InChIInChI=1S/C11H12IN3/c1-15-8-9(7-14-15)6-13-11-4-2-3-10(12)5-11/h2-5,7-8,13H,6H2,1H3
InChIKeyGOLAXHRIBSNXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS 1152555-91-3: Core Identity and Sourcing Baseline


3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1152555-91-3) is a secondary aniline derivative bearing a 3-iodo substituent on the phenyl ring and an N-linked 1-methyl-1H-pyrazol-4-yl methylene moiety . It has the molecular formula C₁₁H₁₂IN₃ and a molecular weight of 313.14 g·mol⁻¹ [1]. The compound is supplied at a typical purity of 95% and is classified with GHS07 hazard statements (H302, H315, H319, H335) . Its computed partition coefficient (LogP) is approximately 2.53, with one hydrogen bond donor (NH), two hydrogen bond acceptors, and a fraction of sp³-hybridized carbons (Fsp³) of 0.18 . These physicochemical parameters position it as a moderately lipophilic fragment compatible with lead-like chemical space.

Why 3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline Cannot Be Replaced by Simple Analogs


In lead optimization and library synthesis, subtle structural variations in halogen-substituted aniline-pyrazole hybrids can profoundly alter reactivity, physicochemical profiles, and biological target engagement. The 3-iodo substitution pattern provides a unique balance of cross-coupling reactivity and steric accessibility that is not replicated by the 2-iodo regioisomer, while the N-methylpyrazole motif offers a well-precedented hinge-binding pharmacophore distinct from the 3-methylpyrazole variant . Furthermore, the iodine atom endows substantially higher leaving-group ability in palladium-catalyzed transformations compared to bromo or chloro analogs, enabling sequential functionalization strategies . The evidence below quantifies these differences where data are available and identifies key gaps where direct comparator studies remain absent.

Quantitative Differentiation Evidence for 3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline


Iodine Regioisomerism (3-Iodo vs 2-Iodo) Drives Steric and Electronic Divergence in Cross-Coupling

The target 3-iodo isomer places the reactive C–I bond at the meta position relative to the aniline nitrogen, providing an unobstructed trajectory for oxidative addition with palladium catalysts. In contrast, the 2-iodo regioisomer (CAS 1152582-86-9) positions the iodine ortho to the secondary amine, introducing steric hindrance that can retard catalyst approach and alter conformational preferences of coupled products [1]. While direct head-to-head kinetic data for this specific pair are not publicly available, the general principle is well established: ortho-substituted aryl iodides exhibit slower oxidative addition rates than meta- or para-substituted congeners due to steric compression in the transition state [1]. Both isomers share identical molecular formula (C₁₁H₁₂IN₃) and molecular weight (313.14 g·mol⁻¹) [2], making regioisomeric purity the sole differentiating factor in procurement. The 3-iodo substitution also avoids the potential for intramolecular N–H···I hydrogen bonding present in the 2-iodo isomer, which can mask hydrogen-bond donor capacity in biological targets.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Halogen Leaving-Group Hierarchy: Iodo Confers Superior Reactivity Over Bromo and Chloro Analogs

The C–I bond in the target compound provides the highest reactivity among common aryl halides in palladium-catalyzed cross-coupling reactions. The well-established reactivity order is C–I > C–Br > C–Cl [1]. In a comparative Suzuki coupling study using a representative Pd catalyst system (HRG-Py-Pd), iodobenzene reached >95% conversion within 2 hours, whereas bromobenzene required 6 hours for comparable conversion, and chlorobenzene showed minimal reactivity under identical conditions [2]. While these data are derived from simple halobenzene substrates rather than the specific aniline-pyrazole conjugates, the intrinsic bond dissociation energies (C–I ≈ 57 kcal·mol⁻¹; C–Br ≈ 70 kcal·mol⁻¹; C–Cl ≈ 84 kcal·mol⁻¹) establish a quantitative foundation for the reactivity differential [1]. The 3-bromo analog (C₁₁H₁₂BrN₃, MW ~266) and 3-chloro analog (C₁₁H₁₂ClN₃, MW ~222) would require harsher conditions or longer reaction times, potentially compromising sensitive functional groups elsewhere in the molecule.

Organic Synthesis Palladium Catalysis Sequential Functionalization

LogP and Physicochemical Differentiation from 4-Methyl and Non-Halogenated Analogs

The target compound's computed LogP of 2.53 reflects the lipophilic contribution of the iodine atom (Hansch π constant for I = +1.12) superimposed on the pyrazole-aniline scaffold. In comparison, 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1006477-59-3) exhibits a LogP of 2.11 , a difference of ΔLogP = +0.42 attributable to iodine vs. methyl substitution. This LogP elevation places the iodo compound closer to the optimal lipophilicity range (LogP 2–4) for oral bioavailability while remaining within lead-like boundaries. The Fsp³ value of 0.18 is characteristic of flat, aromatic fragments and indicates limited three-dimensional character, which may influence target selectivity profiles. The single hydrogen bond donor (NH) and two hydrogen bond acceptors satisfy basic drug-likeness criteria but suggest the molecule functions primarily as a hydrophobic scaffold element rather than a full pharmacophore.

Drug Design Physicochemical Properties Lead Optimization

Pyrazole Methylation Pattern: N-Methyl vs. C-Methyl Regioisomer Differentiation

The target compound features an N-methylpyrazole (1-methyl-1H-pyrazol-4-yl), whereas the regioisomer 3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1156893-86-5) bears a C-methyl group at the 3-position of the pyrazole ring [1]. In kinase inhibitor design, the N-methylpyrazole motif serves as a privileged hinge-binding fragment: the pyrazole N2 nitrogen acts as a hydrogen bond acceptor to the backbone NH of the hinge residue, while the N1-methyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue [2]. The C-methyl regioisomer, by contrast, presents a sterically hindered N2 position and a free pyrazole NH (pKₐ ~14), which can act as an additional hydrogen bond donor, altering both binding mode and selectivity profile [2]. Both isomers share the same molecular formula and weight (C₁₁H₁₂IN₃, 313.14 g·mol⁻¹) [1], underscoring that regioisomeric purity is the critical quality attribute for biological experiments.

Kinase Inhibitors Hinge Binder Pharmacophore Design

Purity and Batch-to-Batch Consistency for Reproducible Library Synthesis

Across multiple commercial suppliers, the target compound is consistently offered at a minimum purity specification of 95% . In comparison, the 2-iodo regioisomer (CAS 1152582-86-9) is available at 95–97% purity depending on vendor , and the 3-methylpyrazole regioisomer (CAS 1156893-86-5) is sourced at 95% . The non-iodinated parent compound N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1006322-84-4) is also supplied at 95% . The consistent 95% purity floor across this compound family establishes a procurement baseline, but the critical differentiator is regioisomeric purity. The synthetic route to the 3-iodo isomer proceeds via iodination of N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline ; incomplete iodination or competing ortho-iodination could generate the 2-iodo isomer as an impurity that is challenging to remove by standard chromatographic methods. No published HPLC purity data or Certificate of Analysis were identified in the public domain for any of these compounds, highlighting an evidence gap that procurement scientists should address through vendor qualification and in-house QC.

Chemical Procurement Quality Control Library Synthesis

Optimal Application Scenarios for 3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline Based on Evidence


Kinase-Focused Fragment Library Design Requiring a Privileged Hinge-Binding Scaffold

The 1-methyl-1H-pyrazol-4-yl moiety is a validated hinge-binding fragment in numerous kinase inhibitor co-crystal structures (e.g., c-Met, JAK2, IRAK4). The 3-iodo substituent provides a reactive handle for Pd-catalyzed diversification (Suzuki, Sonogashira, Heck) at the meta position, enabling systematic exploration of vector geometry while maintaining the pyrazole hinge-binding orientation . The compound's LogP of 2.53 and Fsp³ of 0.18 are consistent with fragment-like properties, making it suitable as a late-stage diversification point in fragment-to-lead campaigns [1]. Researchers should confirm regioisomeric purity by ¹H NMR prior to library synthesis to exclude contamination by the 2-iodo isomer, which would introduce undesired steric effects at the coupling site.

Sequential Chemoselective Functionalization Exploiting C–I Bond Lability

The C–I bond dissociation energy (~57 kcal·mol⁻¹) is substantially lower than that of C–Br (~70 kcal·mol⁻¹) or C–Cl (~84 kcal·mol⁻¹) . This enables chemoselective Pd-catalyzed coupling at the iodine-bearing position in the presence of other halogen substituents that may be introduced subsequently. The 3-iodo substitution pattern ensures that the coupling site is sterically accessible, avoiding the hindrance issues encountered with the 2-iodo regioisomer. This scenario is particularly relevant for constructing biaryl or aryl-alkyne linkages as part of multi-step synthetic sequences toward complex kinase inhibitors or receptor modulators.

Lead Optimization SAR Studies Comparing N-Methyl vs. C-Methyl Pyrazole Pharmacophores

Systematic structure-activity relationship (SAR) studies comparing the N-methylpyrazole target compound with its C-methyl regioisomer (CAS 1156893-86-5) can deconvolute the contributions of hydrogen-bond donor/acceptor profiles to kinase selectivity . The N-methyl compound presents only a hydrogen bond acceptor at the pyrazole N2, whereas the C-methyl variant adds a free pyrazole NH as a hydrogen bond donor. Parallel synthesis and biological evaluation of pairs derived from both scaffolds enable the medicinal chemist to determine whether an additional HBD at the pyrazole position improves or degrades potency and selectivity against a given kinase panel.

Physicochemical Property Benchmarking in Halogen Scanning Campaigns

In halogen scanning workflows, the target iodo compound can serve as the upper bound of lipophilicity (LogP 2.53) against which the corresponding bromo, chloro, and non-halogenated analogs are benchmarked . The ΔLogP of +0.42 relative to the 4-methyl analog quantifies the lipophilic penalty of iodine incorporation and allows correlation with changes in cellular potency, solubility, metabolic stability, and off-target binding (e.g., hERG, CYP inhibition). Procurement of all analogs from the same vendor with consistent purity specifications (≥95%) ensures that observed biological differences are attributable to the halogen identity rather than impurity profiles.

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